4-Chloropyrimidine-2-carbonitrile

Catalog No.
S809118
CAS No.
898044-48-9
M.F
C5H2ClN3
M. Wt
139.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloropyrimidine-2-carbonitrile

CAS Number

898044-48-9

Product Name

4-Chloropyrimidine-2-carbonitrile

IUPAC Name

4-chloropyrimidine-2-carbonitrile

Molecular Formula

C5H2ClN3

Molecular Weight

139.54 g/mol

InChI

InChI=1S/C5H2ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H

InChI Key

AKONCVZBQYODEU-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1Cl)C#N

Canonical SMILES

C1=CN=C(N=C1Cl)C#N

Anti-inflammatory Activities

Synthesis of Trichloropyrimidine

Synthesis of Pyrimidine Derivatives

Transition Metal-Catalysed Coupling Reactions

    Scientific Field: Inorganic Chemistry

    Summary of the Application: 4,5,6-Trichloropyrimidine-2-carbonitrile, which can be synthesized from 4-Chloropyrimidine-2-carbonitrile, is interesting due to its multiple reactive sites.

Synthesis of Fused Pyrimidines

Synthesis of 2-Substituted 4-Aminopyrimidine-5-Carbaldehydes

4-Chloropyrimidine-2-carbonitrile is an organic compound with the molecular formula C5H2ClN3C_5H_2ClN_3. It features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, and a cyano group (-C≡N) at position 2. The presence of a chlorine atom at position 4 enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is characterized by its pale yellow crystalline appearance and has diverse applications in pharmaceuticals and agrochemicals due to its biological activity and ability to undergo various chemical transformations .

  • Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic attack, allowing for the substitution of the chlorine with various nucleophiles, such as amines or alcohols, to form new derivatives.
  • Suzuki-Miyaura Coupling: This reaction can be employed to couple 4-chloropyrimidine-2-carbonitrile with aryl or vinyl boronic acids, facilitating the formation of biaryl compounds .
  • Cyclization Reactions: The compound can be involved in cyclization reactions leading to the formation of more complex heterocycles, which are often biologically active.

Research indicates that 4-chloropyrimidine-2-carbonitrile exhibits significant biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The chlorinated pyrimidine derivatives often show enhanced activity against various pathogens compared to their non-chlorinated counterparts. Furthermore, some derivatives of this compound have demonstrated inhibitory effects on certain enzymes, making them candidates for drug development in treating diseases such as cancer and infections .

Several methods exist for synthesizing 4-chloropyrimidine-2-carbonitrile:

  • Chlorination of Pyrimidine Derivatives: Starting from pyrimidine-2-carbonitrile, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Nucleophilic Substitution: Reacting 4-chloropyrimidine with suitable nucleophiles can yield 4-chloropyrimidine-2-carbonitrile through substitution reactions.
  • Cyclization Reactions: Utilizing precursors that contain cyano groups and appropriate leaving groups can lead to the formation of this compound via cyclization processes .

4-Chloropyrimidine-2-carbonitrile finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
  • Agrochemicals: This compound is utilized in developing herbicides and pesticides due to its biological activity against plant pathogens.
  • Material Science: Its derivatives are explored for use in creating advanced materials with specific electronic properties .

Studies on the interactions of 4-chloropyrimidine-2-carbonitrile with biological systems indicate that it can bind effectively to certain receptors and enzymes, leading to potential therapeutic effects. Interaction studies often focus on its binding affinity and selectivity towards specific biological targets, which are crucial for drug design processes. The compound's ability to modulate biological pathways makes it a subject of interest in pharmacological research .

Several compounds share structural similarities with 4-chloropyrimidine-2-carbonitrile, but they differ in functional groups or positions of substituents. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
4-Chloro-6-methylpyrimidine-5-carbonitrileMethyl group at position 6Increased lipophilicity; potential for better membrane penetration
4-Amino-6-chloropyrimidine-5-carbonitrileAmino group at position 4Enhanced biological activity due to amino functionality
2-Chloropyrimidine-4-carbonitrileChlorine at position 2Different reactivity profile; less explored biologically
4-Chloro-5-pyrimidinecarbonitrileChlorine at position 4; cyano at position 5Distinct reactivity; used in different synthetic pathways

XLogP3

1.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-2-pyrimidinecarbonitrile

Dates

Modify: 2023-08-16

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